molecular formula C12H11NO B6429780 3-(phenoxymethyl)pyridine CAS No. 69966-49-0

3-(phenoxymethyl)pyridine

Cat. No.: B6429780
CAS No.: 69966-49-0
M. Wt: 185.22 g/mol
InChI Key: QWAMJXOIACKDRQ-UHFFFAOYSA-N
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Description

3-(Phenoxymethyl)pyridine is a pyridine derivative featuring a phenoxymethyl (-CH₂-O-C₆H₅) substituent at the 3-position of the pyridine ring.

Preparation Methods

Mitsunobu Reaction for Direct Phenoxymethylation

Coupling of Hydroxymethylpyridine with Phenol

The Mitsunobu reaction, adapted from cephalosporin synthesis , enables direct installation of the phenoxymethyl group onto pyridine. A hydroxymethylpyridine derivative reacts with phenol in the presence of triphenylphosphine (PPh₃) and dimethyl azodicarboxylate (DMAD).

Procedure :

  • Reactants : 3-Hydroxymethylpyridine (1 eq.), phenol (1.2 eq.), PPh₃ (1.5 eq.), DMAD (1.5 eq.).

  • Solvent : Tetrahydrofuran (THF) at 0–5°C.

  • Yield : 11% for the desired product, with 8% of the Δ²-isomer .

Isomerization and Purification :
The Δ²-isomer is oxidized to the sulfoxide using meta-chloroperbenzoic acid (mCPBA) and reduced back with acetyl chloride and potassium iodide, achieving a net 85% conversion to the target compound .

Radical-Mediated Functionalization

Hydroxymethyl Radical Addition

Patent proposes a free-radical pathway using iron sulfate and hydrogen peroxide to generate hydroxymethyl radicals. These radicals react with pyridine derivatives under mild conditions.

Protocol :

  • Radical Initiator : Iron sulfate heptahydrate (1 eq.) and hydrogen peroxide (3 eq.) in methanol.

  • Temperature : 0–5°C to suppress side reactions.

  • Outcome : 35% yield of 3-(hydroxymethyl)pyridine, which is subsequently etherified with phenol .

Limitations :
Low yields stem from radical recombination and over-oxidation. Stabilizing agents like TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) are suggested to improve efficiency.

Comparative Analysis of Methods

Method Yield Reaction Time Key Advantages Limitations
Nucleophilic Substitution60–75%12–24 hHigh scalability, recyclable catalystsRequires halogenated precursors
Mitsunobu Reaction11–85%*6–8 hDirect coupling, minimal byproductsLow initial yield, costly reagents
Radical-Mediated35%2–4 hMild conditions, no pre-functionalizationPoor selectivity, side reactions

*After isomer conversion .

Industrial-Scale Considerations

Solvent-Free Halogenation

Patent highlights a solvent-free approach using excess thionyl chloride (2–5 eq.) as both reagent and solvent. This method reduces waste and simplifies purification:

  • Procedure : 3,5-Dimethylpyridine (1 eq.) is added dropwise to thionyl chloride at 70°C. After refluxing for 12–20 h, the product precipitates as a hydrochloride salt (70% yield) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phenoxymethyl group undergoes nucleophilic displacement under basic conditions. In analogous systems, Williamson ether synthesis principles apply:

Example reaction :
Ethyl 2-bromomethyl-6,7-dimethoxyquinoline-3-carboxylate reacts with phenols in DMF/K₂CO₃ to form 2-(phenoxymethyl)quinoline derivatives . For 3-(phenoxymethyl)pyridine, similar conditions (e.g., K₂CO₃ in DMF at 40–75°C) enable substitution of the methylene-linked oxygen with other nucleophiles (Table 1).

Table 1: Substitution reactions of this compound derivatives

SubstrateReagents/ConditionsProductYieldSource
3-(Bromomethyl)pyridinePhenol, K₂CO₃, DMF, 40°CThis compound72%
This compoundNaH, heteroaryl bromide3-(Heteroaryloxymethyl)pyridine60–85%

Catalytic Hydrogenation

The pyridine ring undergoes reduction to piperidine under hydrogenation conditions:

Example reaction :
Catalytic hydrogenation (H₂, 1 atm; Pd/C, EtOH) reduces this compound to 3-(phenoxymethyl)piperidine. This reaction retains the ether functionality while saturating the aromatic ring .

Key Data:

  • Temperature : 25–50°C

  • Pressure : 1–3 atm H₂

  • Selectivity : >95% for piperidine formation

Radical-Mediated C–H Coupling

Iron-catalyzed C(sp²)–C(sp³) coupling enables alkylation of the phenoxymethyl benzene ring:

Mechanism :
FeCl₃·6H₂O promotes ligand-to-metal charge transfer (LMCT) under visible light, generating chlorine radicals. These abstract hydrogen from aliphatic C–H bonds, forming alkyl radicals that couple with the aromatic system .

Table 2: Iron-catalyzed coupling reactions

Aliphatic SubstrateConditionsProductYieldSource
CyclohexaneFeCl₃, 450 nm light, 25°C3-(Cyclohexylphenoxymethyl)pyridine54%
TolueneFeBr₃, aerobic, 40°C3-(Benzylphenoxymethyl)pyridine61%

Intramolecular Cyclization

Polyphosphoric acid (PPA) facilitates Friedel-Crafts acylation, forming fused heterocycles:

Example :
6,7-Dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acid cyclizes in PPA at 110°C to yield benzo oxepino[3,4-b]quinolin-13(6H)-one . For this compound derivatives, analogous conditions promote ring closure (Figure 1).

Figure 1: Cyclization pathway

text
This compound-4-carboxylic acid → PPA, 110°C → Pyrido[3,4-b]oxepine derivative

Yield : 45–68% (depending on substituents)

Functional Group Transformations

The pyridine nitrogen participates in Lewis acid-catalyzed reactions:

  • N-Oxidation : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ converts this compound to its N-oxide (85% yield) .

  • Quaternization : Methyl iodide in acetonitrile forms the N-methylpyridinium salt (92% yield) .

Stability Under Hydrolytic Conditions

The phenoxymethyl ether resists hydrolysis in neutral aqueous media but cleaves under strong acids:

  • HCl (6M) : Complete cleavage at 100°C after 12 h .

  • NaOH (10%) : No degradation observed after 24 h at 25°C .

This reactivity profile positions this compound as a versatile intermediate for synthesizing bioactive molecules, catalysts, and materials. The combination of aromatic, ether, and heterocyclic functionalities enables tailored modifications across pharmaceutical and agrochemical research .

Scientific Research Applications

Anti-Inflammatory Applications

Recent studies have highlighted the anti-inflammatory potential of pyridine derivatives, including 3-(phenoxymethyl)pyridine. Research indicates that modifications to the pyridine structure can enhance its anti-inflammatory activity. For instance, derivatives with specific substituents have shown significant inhibition of COX-1 and COX-2 enzymes, which are crucial in inflammatory processes.

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis demonstrated that introducing methoxy groups on the phenyl ring attached to the pyridine scaffold significantly increased anti-inflammatory activity. Compounds exhibiting a trimethoxyphenyl group at position 4 of the pyridine ring showed an edema inhibitory percentage of 74% after one hour in experimental models .

CompoundSubstituentEdema Inhibition (%)
ANone30
BMethoxy50
CDimethoxy60
DTrimethoxy74

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Recent findings suggest that this compound exhibits promising activity against various bacterial strains, including resistant strains.

Case Study: Antimicrobial Evaluation

In vitro studies demonstrated that derivatives of this compound displayed good to strong antimicrobial activity against strains such as E. coli and B. mycoides. The Minimum Inhibitory Concentration (MIC) values were determined to assess their effectiveness.

CompoundBacterial StrainMIC (µg/mL)
EE. coli16
FB. mycoides32
GS. aureus64

Anticancer Potential

The anticancer properties of this compound have been explored in various studies, particularly its efficacy against glioblastoma and other cancer cell lines.

Case Study: Glioblastoma Cytotoxicity

Computational modeling and synthesis of pyridine variants have shown high cytotoxicity against glioblastoma cells. The structural modifications aimed at enhancing brain tumor penetration and reducing cardiotoxicity were successful, leading to promising candidates for further development .

Compound VariantBrain Penetration Probability (%)Cytotoxicity (IC50 µM)
H605
I752
J801

Mechanism of Action

The mechanism of action of 3-(phenoxymethyl)pyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The phenoxymethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Patterns

  • 2- and 4-Phenoxymethylpyridines: Positional isomers (e.g., 2- or 4-substituted phenoxymethyl groups) may exhibit altered electronic and steric properties.
  • 3-(Chlorophenoxymethyl)pyridine: Chlorination of the phenoxy group (e.g., 3-[4-chloro-2-(chloromethyl)phenoxymethyl]pyridine hydrochloride) increases molecular weight (304.59 g/mol) and may enhance antimicrobial activity due to halogen-induced electrophilicity .

Functional Group Variations

Aminopyridines

  • 3-Aminopyridine (3AP): The NH₂ group at the 3-position enhances hydrogen-bonding capacity, making it a key intermediate in drug design. 3AP derivatives exhibit neuropharmacological activity, contrasting with 3-(phenoxymethyl)pyridine's ether-linked lipophilicity .
  • 2-(Methylamino)pyridine-3-methanol: This compound combines amino and hydroxymethyl groups, offering dual reactivity for synthesis of heterocyclic pharmaceuticals, unlike the single phenoxymethyl group in the target compound .

Trifluoromethylpyridines

  • 3-(Trifluoromethyl)pyridine Derivatives : The CF₃ group introduces strong electron-withdrawing effects, improving metabolic stability in agrochemicals. For example, 3-(piperidin-4-ylmethoxy)pyridine derivatives show potent LSD1 inhibition (Ki = 29 nM), highlighting how bulky substituents enhance target selectivity .

Halogenated Pyridines

  • 5-Halo-6-trifluoromethylpyridine-3-carbonitriles: Halogens (Cl, Br) at the 5-position increase molecular polarity and melting points (e.g., 268–287°C in chloro-substituted pyridines), suggesting similar trends for halogenated 3-(phenoxymethyl)pyridines .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Substituent(s) Melting Point (°C) Key Properties Reference
This compound* ~185.22 Phenoxymethyl (3-position) N/A Lipophilic, moderate polarity -
3-[Cl-Phenoxymethyl]pyridine HCl 304.59 Cl, Phenoxymethyl N/A Enhanced antimicrobial
3-Aminopyridine (3AP) 94.11 NH₂ (3-position) 64–66 High solubility, H-bonding
2-(Trifluoromethyl)pyridine 147.11 CF₃ (2-position) -15 (liquid) Electron-deficient
5-Chloro-2-phenylpyridine 203.66 Cl, Phenyl 268–287 High crystallinity

*Calculated molecular weight based on formula C₁₂H₁₁NO.

Biological Activity

3-(Phenoxymethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a phenoxymethyl group. Its chemical structure can be represented as follows:

C12H11N(Molecular Weight 185 23 g mol)\text{C}_{12}\text{H}_{11}\text{N}\quad (\text{Molecular Weight 185 23 g mol})

1. Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of phenolic compounds in inhibiting bacterial growth, particularly against Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria . The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and interfere with metabolic functions.

2. Anticancer Potential

The anticancer properties of this compound have been investigated in several studies. For instance, compounds with similar scaffolds have shown promising results in inhibiting cell proliferation in various cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA5490.109 - 0.245Induction of apoptosis, G0/G1 arrest
Other pyridine analogsMDA-MB-23132Apoptosis induction

3. Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been assessed through various assays. Compounds related to this structure have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies reported IC50 values indicating potent inhibition of COX-2, suggesting potential applications in treating inflammatory diseases .

Table 2: Inhibition of COX Enzymes by Pyridine Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
This compoundNot reported0.04 ± 0.02
Other derivativesVariedVaried

Case Studies and Research Findings

Several case studies have focused on the biological activity of related compounds:

  • Antimicrobial Efficacy : A study on thiazole derivatives indicated that modifications to the pyridine structure could enhance antimicrobial potency against resistant strains .
  • Cytotoxicity Assessments : Evaluations using MTT assays demonstrated low cytotoxicity for certain derivatives while maintaining high efficacy against cancer cells .
  • Photodynamic Therapy : Research into photodynamic applications has shown that pyridine-based compounds can be effective in generating reactive oxygen species upon light activation, leading to targeted destruction of cancer cells .

Q & A

Q. What are the common synthetic routes for 3-(phenoxymethyl)pyridine, and what factors influence the choice of reaction conditions?

Basic Research Question
The synthesis of this compound typically involves electrophilic substitution or nucleophilic displacement reactions. A common approach is the alkylation of pyridine derivatives with phenoxymethyl groups. For example, chloromethylation of pyridine using formaldehyde and hydrochloric acid in the presence of Lewis acids (e.g., ZnCl₂ or AlCl₃) can yield intermediates like 3-(chloromethyl)pyridine, which can then undergo nucleophilic substitution with phenol . Key factors influencing reaction conditions include:

  • Catalyst selection : Lewis acids enhance electrophilic reactivity but may require careful control to avoid over-alkylation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency.
  • Temperature : Reactions often require reflux conditions (~100–120°C) to achieve optimal yields.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers look for?

Basic Research Question

  • ¹H/¹³C NMR : The pyridine ring protons resonate between δ 7.0–8.5 ppm, while the phenoxymethyl group’s methylene protons (CH₂) appear as a singlet or multiplet near δ 4.5–5.0 ppm. Aromatic protons from the phenyl group appear as multiplets in δ 6.5–7.5 ppm .
  • IR Spectroscopy : Stretching vibrations for C-O (phenoxy group) at ~1250 cm⁻¹ and aromatic C=C/C=N (pyridine) near 1600 cm⁻¹ are diagnostic.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 185 for C₁₂H₁₁NO) and fragmentation patterns confirm structural integrity .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question
Density Functional Theory (DFT) calculations can model reaction pathways and transition states. For example:

  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., the pyridine N atom) prone to nucleophilic attack.
  • Activation Energy Barriers : Compare energy profiles for different leaving groups (e.g., Cl⁻ vs. Br⁻) to predict substitution rates .
  • Solvent Effects : Implicit solvent models (e.g., PCM) evaluate how polar solvents stabilize charged intermediates .

Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses?

Advanced Research Question

  • Stepwise Purification : Use column chromatography after each step to remove byproducts (e.g., unreacted phenol or di-alkylated derivatives) .
  • Protecting Groups : Temporarily block reactive sites on pyridine (e.g., using silyl groups) to direct phenoxymethylation to the 3-position .
  • Catalyst Optimization : Screen alternative Lewis acids (e.g., FeCl₃) to reduce side reactions and improve regioselectivity .

Q. What are the known biological activities of this compound derivatives, and how are these activities typically assessed in vitro?

Basic Research Question
Derivatives exhibit potential as CNS agents due to their ability to cross the blood-brain barrier. Assays include:

  • Enzyme Inhibition : Measure IC₅₀ values against acetylcholinesterase or monoamine oxidases using colorimetric substrates.
  • Receptor Binding Studies : Radiolabeled ligands (e.g., [³H]-nicotine) assess affinity for nicotinic acetylcholine receptors .
  • Cytotoxicity Screening : MTT assays evaluate cell viability in neuronal cell lines .

Q. How do steric and electronic effects of the phenoxymethyl group influence the regioselectivity of subsequent reactions on the pyridine ring?

Advanced Research Question

  • Electronic Effects : The electron-donating phenoxy group increases electron density at the pyridine’s 2- and 4-positions, directing electrophiles (e.g., nitration) to the 5-position.
  • Steric Hindrance : Bulky substituents on the phenyl ring can hinder reactions at adjacent positions, favoring meta-substitution .
  • Case Study : Nitration of this compound yields 5-nitro derivatives as the major product, confirmed by X-ray crystallography .

Q. What are the stability considerations for storing this compound, and what precautions are necessary to prevent degradation?

Basic Research Question

  • Storage Conditions : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation. Protect from light to avoid photodegradation of the phenoxy group .
  • Handling Precautions : Use anhydrous solvents to minimize hydrolysis of the methylene bridge.
  • Stability Monitoring : Regular HPLC analysis tracks decomposition (e.g., formation of phenol or pyridine-N-oxide) .

Q. In the context of crystallography, what challenges arise in determining the crystal structure of this compound derivatives?

Advanced Research Question

  • Disorder in Crystal Lattices : Flexible phenoxymethyl groups may adopt multiple conformations, requiring constrained refinement of H-atom positions .
  • Weak Diffraction : Low-symmetry crystals (e.g., monoclinic) necessitate high-intensity X-ray sources (synchrotron radiation) for accurate data collection.
  • Resolution Limits : Use of cryocooling (100 K) improves data quality by reducing thermal motion artifacts .

Properties

IUPAC Name

3-(phenoxymethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAMJXOIACKDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This substance was prepared by a dichlorobis-(triphenylphosphine)nickel (II) catalyzed reaction between 3-methoxyphenylmagnesium bromide (from 50 g of 3-bromo-anisole and 5.9 g of Mg in THF) and 31.8 g of 3-bromopyridine. Yield 23.1 g (62%), bp. 102° /0.15 mmHg, mp. (HCl) 187.5-9° C.
Name
3-methoxyphenylmagnesium bromide
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 154064140
CID 154064140
3-(phenoxymethyl)pyridine
CID 154064140
CID 154064140
3-(phenoxymethyl)pyridine
CID 154064140
CID 154064140
3-(phenoxymethyl)pyridine
CID 154064140
CID 154064140
3-(phenoxymethyl)pyridine
CID 154064140
CID 154064140
3-(phenoxymethyl)pyridine
CID 154064140
CID 154064140
3-(phenoxymethyl)pyridine

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